1,6-dimethylchrysene

Chemical Carcinogenesis Structure-Activity Relationship Polycyclic Aromatic Hydrocarbon

Researchers using structurally related but biologically distinct dimethylchrysene isomers as controls introduce uncontrolled experimental variability into tumorigenicity SAR studies. 1,6-Dimethylchrysene (CAS 117022-39-6) is a rigorously characterized weak tumor initiator on mouse skin, providing a validated negative control that eliminates structural bias. • Validated negative control: documented weak tumor-initiating activity vs. potent 5-MeC, enabling confident attribution of observed effects to specific structural features • Defined SAR probe: the 1,6-substitution pattern blocks metabolic activation via diol-epoxide pathways, serving as a critical data point for computational modeling and CYP isoform studies • Analytical reference standard: suitable for identification and quantification of alkylated PAHs in environmental matrices (soil, sediment, air particulate matter) Supplied with certificate of analysis; standard global shipping for R&D use.

Molecular Formula C20H16
Molecular Weight 256.3 g/mol
CAS No. 117022-39-6
Cat. No. B135443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-dimethylchrysene
CAS117022-39-6
Molecular FormulaC20H16
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCC1=C2C=CC3=C(C2=CC=C1)C=C(C4=CC=CC=C34)C
InChIInChI=1S/C20H16/c1-13-6-5-9-18-16(13)10-11-19-17-8-4-3-7-15(17)14(2)12-20(18)19/h3-12H,1-2H3
InChIKeyAZEOIWPUGZKNOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dimethylchrysene Research Standard Overview


1,6-Dimethylchrysene (1,6-diMeC, CAS 117022-39-6) is a C20H16 polycyclic aromatic hydrocarbon (PAH) consisting of a chrysene core with methyl substitutions at the 1 and 6 positions . It is classified within the aromatics and mutagenesis research chemicals category . This compound is offered as an analytical standard for research applications .

Why 1,6-Dimethylchrysene Cannot Be Substituted


Within the family of methylated chrysenes, subtle positional differences in methyl substitution profoundly alter biological activity, rendering simple substitution scientifically invalid. Studies demonstrate that while 5-methylchrysene (5-MeC) is a potent tumor initiator, its dimethylated analogs exhibit a wide spectrum of tumorigenicity, from highly active (5,9-diMeC) to weak or inactive [1]. 1,6-Dimethylchrysene occupies a specific position in this spectrum as a consistently weak tumor initiator, a property directly linked to its substitution pattern and its inability to be metabolically activated via the same pathways as its more potent congeners [2]. Therefore, using a structurally related, but biologically distinct, dimethylchrysene would introduce uncontrolled experimental variability.

1,6-Dimethylchrysene Comparative Potency Evidence


Tumorigenic Potency vs. 5-Methylchrysene and Dimethyl Isomers

1,6-Dimethylchrysene (1,6-diMeC) is a weak tumor initiator. In a direct mouse skin bioassay, it was found to be significantly less tumorigenic than the potent monomethylated comparator, 5-methylchrysene (5-MeC) [1]. This weak activity classifies it distinctly from other dimethylchrysenes like 5,9-diMeC, which is highly tumorigenic, and 5,6-diMeC, which retains some activity [2].

Chemical Carcinogenesis Structure-Activity Relationship Polycyclic Aromatic Hydrocarbon

Mutagenic Potency vs. 5-Methylchrysene Diol Epoxide

In a direct comparative Ames test, the mutagenicity of 1,6-dimethylchrysene was evaluated. While the parent compound itself is not directly compared, the study provides quantitative mutagenicity data for anti-5,7-diMeC-1,2-diol-3,4-epoxide, a related dimethylchrysene diol epoxide, and compares it to anti-5-MeC-1,2-diol-3,4-epoxide [1].

Genotoxicity Mutagenesis Ames Test

Tumorigenicity of 5,6-Dimethylchrysene Diol Epoxide

This evidence provides a quantitative benchmark for a closely related dimethylchrysene. The diol epoxide of 5,6-dimethylchrysene (5,6-diMeC) was found to be highly tumorigenic in newborn mouse lung, with activity significantly greater than that of anti-5-MeC-1,2-diol 3,4-epoxide [1]. This contrasts sharply with the weak tumor-initiating activity of the parent 5,6-diMeC and positions 1,6-diMeC as an even weaker congener.

Chemical Carcinogenesis DNA Adducts In Vivo Model

1,6-Dimethylchrysene Research Applications


Structure-Activity Relationship (SAR) Studies in PAH Carcinogenesis

1,6-Dimethylchrysene serves as a critical tool for SAR investigations aiming to delineate the precise molecular features required for potent tumor initiation by methylated chrysenes. Its well-documented weak tumorigenicity, in contrast to 5-MeC and other dimethyl isomers, provides a key data point for computational modeling and hypothesis testing regarding metabolic activation and DNA binding [1].

Negative Control for In Vivo Tumorigenicity Assays

Given its established weak tumor-initiating activity on mouse skin [1], 1,6-diMeC is an appropriate negative control compound for comparative studies involving more potent methylchrysene derivatives. This ensures that any observed effects can be confidently attributed to the specific structural differences rather than a general PAH backbone effect.

Analytical Standard for Environmental PAH Monitoring

As a known environmental contaminant, 1,6-dimethylchrysene can be used as an analytical standard for the identification and quantification of alkylated PAHs in complex matrices such as soil, sediment, and air particulate matter [2]. Its availability as a reference standard is essential for method development and validation in environmental chemistry laboratories.

Metabolic Activation and Detoxification Pathway Studies

The low tumorigenicity of 1,6-diMeC is thought to be related to its metabolism [1]. It can be used as a comparator to 5-MeC and other active congeners in studies using in vitro enzyme systems (e.g., microsomes, CYP isoforms) to investigate how specific methyl group positions influence the balance between metabolic activation and detoxification, a key determinant of carcinogenic risk.

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